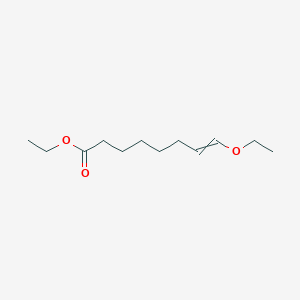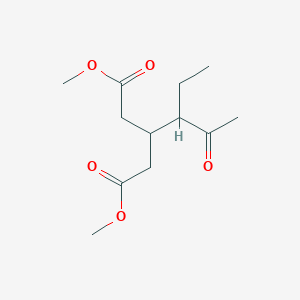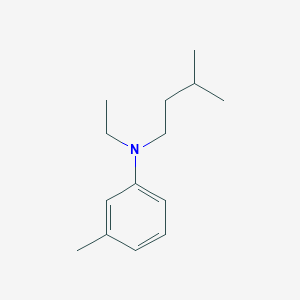
4-(Trifluoromethyl)dodec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)dodec-3-ene is an organic compound characterized by the presence of a trifluoromethyl group attached to a dodecene backbone. The molecular formula of this compound is C13H23F3, and it has a molecular weight of 236.317 Da . The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable functional group in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)dodec-3-ene can be achieved through several methods. One common approach involves the radical trifluoromethylation of alkenes. This method utilizes trifluoromethyl radicals generated from trifluoromethyl iodide (CF3I) in the presence of a photoredox catalyst such as [Ru(bpy)3]Cl2 and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction is typically carried out under visible light irradiation, which facilitates the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and scalability of the reaction. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)dodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes and alkanes depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)dodec-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Trifluoromethylated compounds are explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)dodec-3-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, trifluoromethylated compounds have been shown to inhibit histone deacetylase (HDAC) enzymes, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)cyclohexene: A cyclic analog with similar trifluoromethyl functionality.
4-(Trifluoromethyl)but-1-ene: A shorter-chain analog with similar reactivity.
4-(Trifluoromethyl)styrene: An aromatic analog with a trifluoromethyl group attached to a styrene backbone
Uniqueness
4-(Trifluoromethyl)dodec-3-ene is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to its shorter-chain or cyclic analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
821799-56-8 |
|---|---|
Formule moléculaire |
C13H23F3 |
Poids moléculaire |
236.32 g/mol |
Nom IUPAC |
4-(trifluoromethyl)dodec-3-ene |
InChI |
InChI=1S/C13H23F3/c1-3-5-6-7-8-9-11-12(10-4-2)13(14,15)16/h10H,3-9,11H2,1-2H3 |
Clé InChI |
NOYNBSQSRIVEIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CCC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


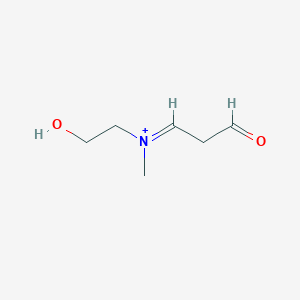

![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
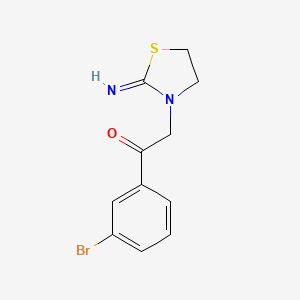
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)

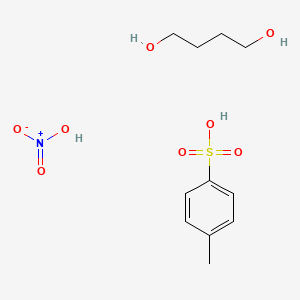

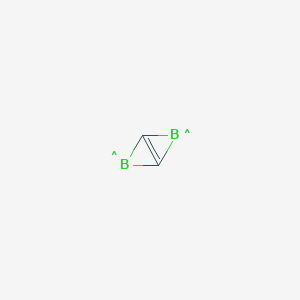
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
